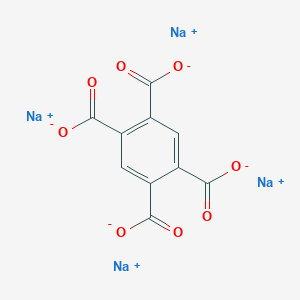
Tetrasodium benzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TBTC is a salt of benzene-1,2,4,5-tetracarboxylic acid and is commonly known as sodium tetrahydrate. It is a white crystalline powder that is soluble in water and has a molecular weight of 396.2 g/mol. TBTC has been extensively studied for its chelating properties, which have led to its use in several scientific research applications.
Mécanisme D'action
TBTC acts as a chelating agent by binding to metal ions through its carboxylic acid groups. The complex formed between TBTC and metal ions is stable and can be easily separated from the sample matrix. The chelation process is reversible, which means that the metal ions can be released from the complex under specific conditions.
Effets Biochimiques Et Physiologiques
TBTC has been shown to have low toxicity and is considered safe for use in scientific research. However, its physiological effects on humans and animals are not well understood. Therefore, caution should be exercised when handling TBTC in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
TBTC has several advantages for use in laboratory experiments, including its high stability and selectivity towards metal ions. It can be easily synthesized and has a low cost compared to other chelating agents. However, TBTC also has limitations, including its low solubility in organic solvents and its sensitivity to pH changes.
Orientations Futures
TBTC has several potential future directions in scientific research, including its use in drug delivery systems, catalysis, and nanotechnology. Its chelating properties can be utilized to design new drug molecules that target specific metal ions in the body. TBTC can also be used as a catalyst in chemical reactions, and its ability to form stable complexes can be used to synthesize new nanomaterials with unique properties.
In conclusion, TBTC is a versatile compound that has several applications in scientific research. Its chelating properties make it a valuable tool in analytical chemistry, environmental science, and material science. Future research on TBTC can lead to the development of new technologies and materials with potential applications in various fields.
Méthodes De Synthèse
TBTC can be synthesized using several methods, including the reaction of benzene-1,2,4,5-tetracarboxylic acid with sodium hydroxide or sodium carbonate. The reaction typically takes place under high temperature and pressure conditions and yields a white crystalline powder.
Applications De Recherche Scientifique
TBTC has several applications in scientific research, including its use as a chelating agent in analytical chemistry. It can be used to extract and purify metal ions from environmental samples, such as soil and water. TBTC is also used in material science to synthesize metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propriétés
Numéro CAS |
148-04-9 |
|---|---|
Nom du produit |
Tetrasodium benzene-1,2,4,5-tetracarboxylate |
Formule moléculaire |
C10H2Na4O8 |
Poids moléculaire |
342.08 g/mol |
Nom IUPAC |
tetrasodium;benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C10H6O8.4Na/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
Clé InChI |
MUZPXEPSRLGFMT-UHFFFAOYSA-J |
SMILES |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
148-04-9 |
Numéros CAS associés |
89-05-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



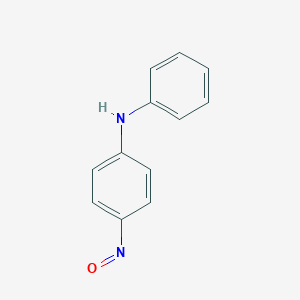
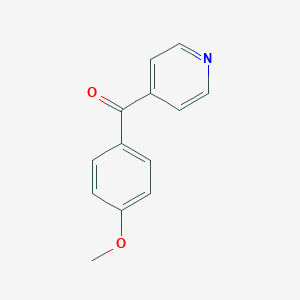
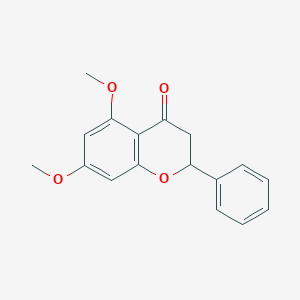
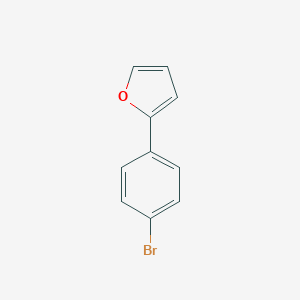

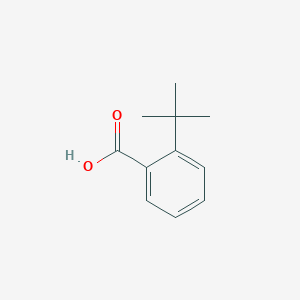
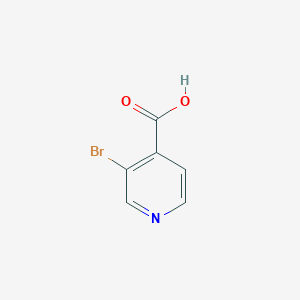
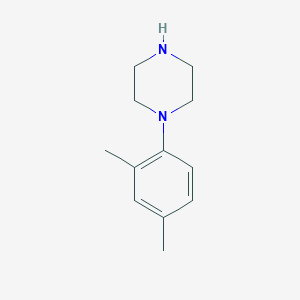
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
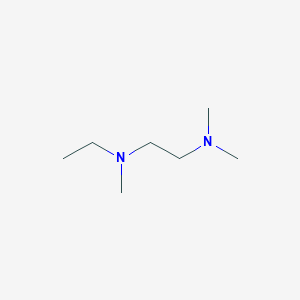
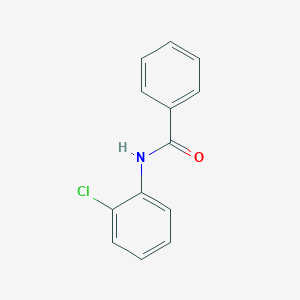

![Benzo[G]chrysene](/img/structure/B86070.png)
